2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C27H32N4O5S and its molecular weight is 524.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 524.20934131 g/mol and the complexity rating of the compound is 815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Quinazolinone Core : This structure is known for various biological activities, particularly as an anti-inflammatory and anticancer agent.
- Morpholine Ring : Often contributes to the lipophilicity and bioavailability of compounds.
- Methoxyphenyl Group : This substituent may enhance the compound's interaction with biological targets.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of 4-oxo-3,4-dihydroquinazolin showed potent inhibition of COX-2, an enzyme often overexpressed in cancer cells. The specific compound mentioned showed a maximum COX-2 inhibition of 47.1% at 20 μM , indicating its potential as an anti-inflammatory and anticancer agent .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential. For example:
- COX-2 Inhibition : As noted, compounds similar to this one have been shown to inhibit COX-2 effectively, which is significant in managing pain and inflammation.
The proposed mechanism of action for quinazolinone compounds generally involves:
- Inhibition of Enzyme Activity : Compounds can bind to the active sites of enzymes like COX-2, preventing substrate access.
- Modulation of Signaling Pathways : By affecting pathways involved in cell proliferation and apoptosis, these compounds can induce cancer cell death.
Case Studies
-
Study on COX-2 Inhibitory Activity :
- Objective : To evaluate the COX-2 inhibitory activity of synthesized quinazolinone derivatives.
- Methodology : Various derivatives were synthesized and tested for their inhibitory effects at different concentrations.
- Findings : One derivative showed significant inhibition (47.1% at 20 μM), while others were less effective compared to established drugs like celecoxib .
-
Antimicrobial Screening :
- Objective : To assess the antimicrobial properties of quinazolinone derivatives.
- Methodology : A series of compounds were screened against standard bacterial strains.
- Findings : Several derivatives exhibited promising activity, warranting further investigation into structure-activity relationships.
Data Table
Compound Name | Structure | COX-2 Inhibition (%) | Other Activities |
---|---|---|---|
Compound A | Structure A | 47.1% at 20 μM | Antimicrobial |
Compound B | Structure B | 30% at 25 μM | Anticancer |
Compound C | Structure C | 15% at 15 μM | None reported |
特性
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5S/c1-34-21-7-4-19(5-8-21)17-31-26(33)23-15-20(30-10-13-35-14-11-30)6-9-24(23)29-27(31)37-18-25(32)28-16-22-3-2-12-36-22/h4-9,15,22H,2-3,10-14,16-18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHQFRXURGKUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。